molecular formula C17H22N2O4 B1379015 (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid CAS No. 1050443-69-0

(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid

Cat. No.: B1379015
CAS No.: 1050443-69-0
M. Wt: 318.4 g/mol
InChI Key: MEBGSWOKWJLJKT-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid is a useful research compound. Its molecular formula is C17H22N2O4 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Branched Chain Aldehydes in Foods

While not directly related to the compound , research on branched aldehydes, which are crucial for flavor in many food products, demonstrates the intricate relationship between chemical compounds and their applications in enhancing food flavors. This insight into metabolic conversions and microbial composition highlights the broader context of chemical applications in food science (Smit, Engels, & Smit, 2009).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived from biomass, showcases the versatility of chemical compounds in drug synthesis. LEV's ability to be used as a raw material or to synthesize related derivatives demonstrates a sustainable approach to pharmaceutical development, emphasizing the potential for bio-based chemicals in medicine (Zhang et al., 2021).

Microbial Metabolite Actions

The study on the actions of bacterial metabolites, including butyric acid and propionic acid, sheds light on their dual role in human health—acting as both beneficial and potentially harmful substances. This research underlines the complexity of microbial metabolites' impact on diseases and therapeutic applications (Fröhlich, Mayerhofer, & Holzer, 2015).

Wastewater Treatment in Pesticide Industry

The treatment of pesticide production wastewater, including the removal of various toxic compounds, illustrates the environmental applications of chemical processes. Biological and granular activated carbon processes used for treatment reflect on the necessity of chemical knowledge in environmental protection (Goodwin et al., 2018).

Indole Synthesis in Organic Chemistry

The synthesis of indole and its alkaloids is central to organic chemistry, with applications in drug development and synthesis. The classification of indole synthesis methods provides a framework for the development of new pharmaceuticals, highlighting the role of organic chemistry in medicinal innovation (Taber & Tirunahari, 2011).

Properties

IUPAC Name

(2R)-2-(1H-indol-3-ylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-10-12(15(20)21)8-11-9-18-14-7-5-4-6-13(11)14/h4-7,9,12,18H,8,10H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBGSWOKWJLJKT-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid
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(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid
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(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid
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(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid
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(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid

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